molecular formula C8H12N2O2S B3164002 tert-Butyl isothiazol-5-ylcarbamate CAS No. 887475-44-7

tert-Butyl isothiazol-5-ylcarbamate

Cat. No.: B3164002
CAS No.: 887475-44-7
M. Wt: 200.26 g/mol
InChI Key: SQAJSDVESDXUAV-UHFFFAOYSA-N
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Description

tert-Butyl isothiazol-5-ylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to an isothiazole ring, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl isothiazol-5-ylcarbamate typically involves the reaction of isothiazole derivatives with tert-butyl chloroformate in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product. The general reaction scheme is as follows:

Isothiazole derivative+tert-Butyl chloroformatetert-Butyl isothiazol-5-ylcarbamate+HCl\text{Isothiazole derivative} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Isothiazole derivative+tert-Butyl chloroformate→tert-Butyl isothiazol-5-ylcarbamate+HCl

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isothiazol-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated isothiazole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl isothiazol-5-ylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure and reactivity make it valuable in various industrial processes.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative with similar protective group properties.

    Isothiazole derivatives: Compounds with the isothiazole ring structure, used in various chemical and biological applications.

    tert-Butyl esters: Compounds with a tert-butyl group attached to an ester functional group, used as protecting groups in organic synthesis.

Uniqueness: tert-Butyl isothiazol-5-ylcarbamate is unique due to the combination of the isothiazole ring and the carbamate group This structure imparts specific reactivity and properties that are not found in simpler carbamates or isothiazole derivatives

Properties

IUPAC Name

tert-butyl N-(1,2-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-5-9-13-6/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAJSDVESDXUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260701
Record name 1,1-Dimethylethyl N-5-isothiazolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887475-44-7
Record name 1,1-Dimethylethyl N-5-isothiazolylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887475-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-5-isothiazolylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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